Dolasetron mesilato hidratado

Descripción general

Descripción

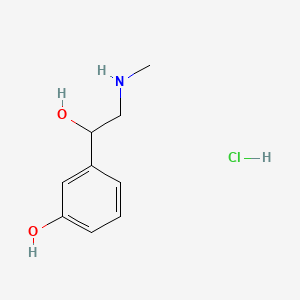

Dolasetron mesylate hydrate is a highly specific and selective serotonin 5-HT3 receptor antagonist . It is used as an antinauseant and antiemetic agent for the prevention of nausea and vomiting associated with moderately-emetogenic cancer chemotherapy and postoperative nausea and vomiting .

Synthesis Analysis

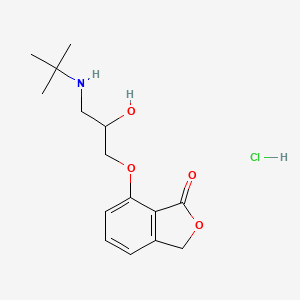

Dolasetron is rapidly converted in vivo to its active major metabolite, hydrodolasetron . The empirical formula is C19H20N2O3 · CH4O3S · xH2O . The molecular weight on an anhydrous basis is 420.48 .Molecular Structure Analysis

The molecular structure of Dolasetron mesylate hydrate is C20H26N2O7S . The molecular weight is 438.49 .Chemical Reactions Analysis

Dolasetron is a highly specific and selective serotonin 5-HT3 receptor antagonist . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors .Physical And Chemical Properties Analysis

Dolasetron mesylate hydrate is a white to off-white powder . It is soluble in water to the extent of more than 30 mg/mL . The boiling point is 535.1°C at 760 mmHg .Aplicaciones Científicas De Investigación

Náuseas y vómitos inducidos por quimioterapia (CINV)

Dolasetron es un antagonista de 5-HT3 derivado de la pseudopelletierina que ha demostrado ser eficaz para prevenir las náuseas y los vómitos agudos inducidos por la quimioterapia . En ensayos clínicos, dosis intravenosas u orales únicas de dolasetron fueron eficaces para prevenir el CINV agudo . Las dosis intravenosas de 1,8 mg/kg lograron la supresión completa del vómito en aproximadamente el 50% de los pacientes que recibieron quimioterapia altamente emética que contenía cisplatino y en aproximadamente el 60% al 80% de los pacientes que recibieron quimioterapia moderadamente emética .

Náuseas y vómitos postoperatorios (PONV)

Dolasetron ha demostrado eficacia en la prevención de náuseas y vómitos postoperatorios (PONV) en pacientes quirúrgicos . Las dosis únicas de dolasetron intravenoso u oral que van desde 12,5 a 100 mg y de 25 a 200 mg, respectivamente, fueron significativamente más eficaces que el placebo para prevenir el PONV . Una dosis intravenosa de 50 mg fue tan eficaz para prevenir el PONV como ondansetrón 4 mg en un grupo mixto de hombres y mujeres .

Tratamiento del PONV establecido

El dolasetron administrado por vía intravenosa también fue eficaz para tratar el PONV establecido, aunque la supresión completa del vómito se logró en menos del 40% de los pacientes .

Náuseas y vómitos inducidos por radioterapia (RINV)

Dolasetron también ha demostrado eficacia para prevenir las náuseas y los vómitos inducidos por radioterapia (RINV) en estudios preliminares .

Investigación farmacológica

Dolasetron mesilato hidratado es un antagonista del receptor de serotonina 5-HT3 altamente específico y selectivo . No muestra actividad en otros receptores de serotonina conocidos y tiene baja afinidad por los receptores de dopamina . Esto lo convierte en una herramienta valiosa en la investigación farmacológica para estudiar el papel y la función de los receptores 5-HT3 .

Estudios comparativos con otros fármacos antieméticos

En estudios comparativos, el dolasetron intravenoso 1,8 mg/kg fue tan eficaz como el granisetrón intravenoso 3 mg u ondansetrón 32 mg después de la quimioterapia altamente emética . Dolasetron 1,8 mg/kg fue superior a la metoclopramida para prevenir la emesis inducida por cisplatino de alta dosis o por quimioterapia moderadamente emética en subgrupos de alto riesgo .

Mecanismo De Acción

Target of Action

Dolasetron mesylate hydrate is a highly specific and selective antagonist of the serotonin 5-HT3 receptor . This receptor is a type of serotonin receptor that plays a significant role in the induction of nausea and vomiting .

Mode of Action

Dolasetron operates by selectively blocking the action of serotonin at 5-HT3 receptors . These receptors are found both centrally in the brain’s chemoreceptor trigger zone and peripherally in the nerve terminals of the vagus nerve . By blocking the activation of these receptors, dolasetron prevents the triggering of the vomiting reflex .

Biochemical Pathways

The primary biochemical pathway affected by dolasetron is the serotonin signaling pathway. By blocking the 5-HT3 receptors, dolasetron inhibits the action of serotonin, a neurotransmitter that can induce vomiting when it binds to 5-HT3 receptors . This blockade prevents the initiation of the vomiting reflex, thereby mitigating nausea and vomiting.

Pharmacokinetics

Dolasetron is rapidly and completely absorbed after oral administration, with its major active metabolite, hydrodolasetron, largely responsible for its pharmacological activity . It is metabolized in the liver, primarily by the enzyme carbonyl reductase, and to a lesser extent by CYP2D6 and CYP3A . The drug and its metabolites are excreted in the urine and feces . The half-life of hydrodolasetron is approximately 7.3 hours when administered intravenously and 8.1 hours when administered orally .

Result of Action

The molecular effect of dolasetron’s action is the blockade of 5-HT3 receptors, preventing serotonin from binding to these receptors and triggering the vomiting reflex . On a cellular level, this results in the inhibition of the signal transduction pathways that would normally lead to nausea and vomiting.

Action Environment

The efficacy and stability of dolasetron can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the patient’s liver function, as dolasetron is metabolized in the liver . Additionally, renal function can impact the excretion of the drug and its metabolites . Therefore, patients with severe hepatic or renal impairment may require dosage adjustments .

Safety and Hazards

Dolasetron mesylate hydrate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Análisis Bioquímico

Biochemical Properties

Dolasetron mesylate hydrate functions by inhibiting serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . The compound does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . Upon administration, dolasetron mesylate hydrate is rapidly converted into its active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity . The interaction with serotonin receptors prevents the binding of serotonin, thereby inhibiting the emetic signal transmission.

Cellular Effects

Dolasetron mesylate hydrate exerts significant effects on various cell types and cellular processes. By blocking serotonin 5-HT3 receptors, it influences cell signaling pathways associated with nausea and vomiting . This inhibition affects the vagus nerve, which activates the vomiting center in the medulla oblongata . Additionally, dolasetron mesylate hydrate impacts gene expression related to serotonin receptor activity and cellular metabolism, contributing to its antiemetic properties .

Molecular Mechanism

The molecular mechanism of dolasetron mesylate hydrate involves its conversion to hydrodolasetron, which then binds to serotonin 5-HT3 receptors . This binding inhibits the receptor’s activity, preventing serotonin from triggering the emetic response . The reduction of dolasetron to hydrodolasetron is mediated by the enzyme carbonyl reductase, and further metabolism involves cytochrome P450 enzymes such as CYP2D6, CYP3A, and flavin monooxygenase . This inhibition of serotonin receptors at both central and peripheral sites is crucial for its antiemetic action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dolasetron mesylate hydrate have been observed to change over time. The compound is rapidly absorbed and converted to hydrodolasetron, with peak plasma concentrations reached within 0.6 to 1 hour . Over prolonged periods, dolasetron mesylate hydrate has shown stability, but its long-term effects on cellular function require periodic monitoring of liver functions and other parameters . The antiemetic effects are sustained over several hours, making it effective for both acute and delayed nausea and vomiting .

Dosage Effects in Animal Models

In animal models, the effects of dolasetron mesylate hydrate vary with different dosages. At therapeutic doses, it effectively prevents emesis induced by chemotherapy . At higher doses, adverse effects such as ECG changes, including P-R and Q-T prolongation, and QRS widening have been observed . These effects are attributed to the sodium channel blockade by dolasetron metabolites . The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage management in clinical settings.

Metabolic Pathways

Dolasetron mesylate hydrate is metabolized primarily in the liver. The initial reduction to hydrodolasetron is mediated by carbonyl reductase, followed by further metabolism involving CYP2D6, CYP3A, and flavin monooxygenase . The active metabolite, hydrodolasetron, is responsible for the compound’s pharmacological activity and is eliminated through renal excretion and glucuronidation . These metabolic pathways ensure the efficient clearance of the compound from the body.

Transport and Distribution

Dolasetron mesylate hydrate is rapidly absorbed from the gastrointestinal tract and widely distributed in the body . The active metabolite, hydrodolasetron, has a mean apparent volume of distribution of 5.8 L/kg and is 69-77% bound to plasma proteins . It crosses the placenta and is distributed into breast milk . The transport and distribution within cells and tissues are facilitated by its interaction with plasma proteins, ensuring its effective reach to target sites.

Subcellular Localization

The subcellular localization of dolasetron mesylate hydrate primarily involves its binding to serotonin 5-HT3 receptors located on the cell membrane . This localization is crucial for its function as an antiemetic agent, as it prevents serotonin from activating the emetic response. The compound does not undergo significant post-translational modifications that would alter its targeting to specific compartments or organelles .

Propiedades

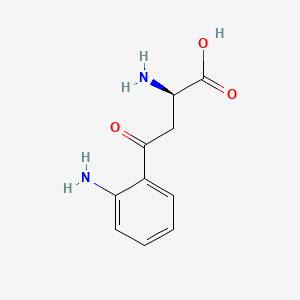

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dolasetron mesylate hydrate involves the reaction of two starting materials, Dolasetron and methanesulfonic acid, followed by the addition of water to form the hydrate.", "Starting Materials": [ "Dolasetron", "Methanesulfonic acid" ], "Reaction": [ "Dolasetron is dissolved in dichloromethane.", "Methanesulfonic acid is added dropwise to the solution.", "The reaction mixture is stirred at room temperature for several hours.", "The solvent is evaporated under reduced pressure.", "Water is added to the residue to form the hydrate.", "The product is filtered and dried to obtain Dolasetron mesylate hydrate." ] } | |

Número CAS |

115956-13-3 |

Fórmula molecular |

C20H24N2O6S |

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

methanesulfonic acid;[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3.CH4O3S/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17;1-5(2,3)4/h1-4,9,11-14,20H,5-8,10H2;1H3,(H,2,3,4)/t11?,12-,13?,14?;/m0./s1 |

Clave InChI |

PSGRLCOSIXJUAL-UMBGRREESA-N |

SMILES isomérico |

CS(=O)(=O)O.C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |

SMILES |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54.O |

SMILES canónico |

CS(=O)(=O)O.C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

Apariencia |

Solid powder |

Otros números CAS |

115956-13-3 |

Pictogramas |

Corrosive; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Freely soluble in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)